molecular formula C13H17BN4O2 B8405823 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole

Cat. No. B8405823
M. Wt: 272.11 g/mol
InChI Key: PCERIAQKQOBORR-UHFFFAOYSA-N
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Patent
US08624034B2

Procedure details

The title compound (1.33 g) was prepared as a crude brown solid from 2-(3-iodophenoxy)-1,3-thiazole (500 mg, 1.65 mmol) using a procedure analogous to that described for 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole, Example 1, Step A. MS (LCMS) m/z 304.0 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][CH:13]=1)[O:5][C:6]1[S:7][CH:8]=[CH:9][N:10]=1.[CH3:14][C:15]1([CH3:33])[C:19]([CH3:21])([CH3:20])[O:18][B:17](C2C=CC(N3N=NC=N3)=CC=2)[O:16]1>>[CH3:14][C:15]1([CH3:33])[C:19]([CH3:21])([CH3:20])[O:18][B:17]([C:2]2[CH:3]=[C:4]([CH:11]=[CH:12][CH:13]=2)[O:5][C:6]2[S:7][CH:8]=[CH:9][N:10]=2)[O:16]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
IC=1C=C(OC=2SC=CN2)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)N1N=CN=N1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1C=C(OC=2SC=CN2)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.